molecular formula C22H20O13 B074029 Cochineal CAS No. 1343-78-8

Cochineal

Cat. No. B074029
CAS RN: 1343-78-8
M. Wt: 492.4 g/mol
InChI Key: DGQLVPJVXFOQEV-UHFFFAOYSA-N
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Description

Cochineal is a scale insect in the suborder Sternorrhyncha, from which the natural dye carmine is derived . It is a primarily sessile parasite native to tropical and subtropical South America through North America . The insects are found on the pads of prickly pear cacti, collected by brushing them off the plants, and dried . The insect produces carminic acid that deters predation by other insects . Carminic acid, typically 17–24% of dried insects’ weight, can be extracted from the body and eggs, then mixed with aluminium or calcium salts to make carmine dye, also known as cochineal .


Synthesis Analysis

Cochineal-based pigments were synthesized using historical recipes . The spectroscopic analysis of the archaeological textiles by SERS reveals the presence of bands attributed to carminic acid and nucleobases, mainly adenine and guanine . The effect of Al on the complexation of carminic acid and other biomolecules was also tested in order to understand the changes induced by the metal interaction on the colorant structure .


Molecular Structure Analysis

The spectroscopic analysis of the archaeological textiles by SERS reveals the presence of bands attributed to carminic acid and nucleobases, mainly adenine and guanine . The identification of these biomolecules was also verified in raw cochineal extract and in cochineal dyed replica wool fibers .


Chemical Reactions Analysis

The comparative rate of fading was dependent on the complexation and on the pH of the substrate . On alkaline paper, the Al complex was least light stable, on neutral paper the three colorants responded similarly, and on acidic paper the tin complex was the least light stable .


Physical And Chemical Properties Analysis

Cochineal contains about 10% Carminic acid, 2% coccerin wax and 10% fat . The colorant was usually used as either a red solution or precipitated to make carmine, an aluminum or aluminum-tin lake . Cochineal produces a transparent lake pigment that has poor lightfastness and fades in strong sunlight .

Scientific Research Applications

  • Extraction and Chemistry of Cochineal :

    • Focuses on the study of cochineal in food, emphasizing its historical, geographical, and entomological backgrounds.
    • Discusses the chemistry of carminic acid and related hydroxyanthraquinones, highlighting the confusion in early studies but providing evidence for the structure of the anthraquinone nucleus of carminic acid.
    • Describes the chemistry of carmines of cochineal, including carminic acid's ability to complex with metals, particularly aluminum, and presents amino acid analyses of commercial carmines (A. G. Lloyd, 1980).
  • Cochineal as an Industrial Dyeing Insect :

    • Cochineal is used for crimson or carmine dye, derived from the scale insect Dactylopius coccus.
    • Highlights the difficulty in distinguishing D. coccus from other species in the genus Dactylopius, which can also produce cochineal extract.
    • Details the insect's habitat and its production of carminic acid, which is used as a food coloring and in cosmetics (H. Nejad & A. E. Nejad, 2013).
  • Color in Cosmetics Made with Cochineal :

    • Investigates the color of cosmetic products (shampoo and lipstick) where byproducts of cochineal are applied.
    • Uses a colorimeter in the CIELab scale to observe different values of color coordinates for these products (G. Figueroa et al., 2016).
  • The “Carmine Problem” and Potential Alternatives :

    • Discusses the use of cochineal for coloring food since ancient times, its production, and legal requirements.
    • Addresses issues related to carmine such as its animal origin, aluminum content, microbiological issues, and potential for severe allergic reactions.
    • Provides an overview of potential substitutes in the food industry (Judith Müller-Maatsch & Claudia C. Gras, 2016).
  • Natural Staining Patterns by Cochineal :

    • Analyzes the changes in color of fabric silk by pre- or post-treatment with various mordants to cochineal dye.
    • Finds that cochineal dye stains silk pink without any mordant and discusses the effects of different mordants (S. Jung, 2018).
  • Quality Assessment of Cochineal Cultivated in Yunnan Province :

    • Assesses the quality of cochineal cultivated in Yunnan Province, comparing it to cochineal cultivated in Peru.
    • Discusses differences in bulk density, insect numbers per gram, water absorption, expansivity, and main chemical composition (Tu Xing-hao, 2012).
  • Structure Elucidation of Anthraquinone Components of Cochineal in Historical Objects :

    • Investigates cochineal's chemical consistency, focusing on carminic acid and related acids.
    • Identifies and elucidates the structure of six new anthraquinones from cochineal, along with known compounds, and detects these in historical objects (K. Stathopoulou et al., 2013).
  • Occupational Asthma and Immunologic Responses Induced by Inhaled Carmine :

    • Studies the immunogenic capacity of carmine, showing that it can induce immunologic responses, potentially IgE mediated in workers with symptoms of occupational asthma (S. Quirce et al., 1994).
  • Spiroketalcarminic Acid in Cochineal Extract Used in Food Additives :

    • Discovers a novel minor pigment, spiroketalcarminic acid, in commercial cochineal extract samples.
    • Provides structure elucidation of this new anthraquinone with a 6,5-spiroketal system (Yusai Ito et al., 2017).
  • Carmine Cochineal Dactylopius coccus Costa Significance, Production and Use

    :

    • Discusses the significance, production, and use of carmine cochineal, highlighting its importance as a commercial colorant.
    • Details the insect's origin, rearing methods, and applications in various industries (S. J. Méndez-Gallegos et al., 2003).

Future Directions

Traditional labor-intensive harvesting methods are under strain due to rising demand, and prices for the natural pigment have increased . Some scientists are exploring genetic engineering to produce carminic acid in what they hope could be a cheaper, faster and more sustainable way . The efforts, though experimental right now, could also appease those who want non-animal sources of the colorants in their foods .

properties

IUPAC Name

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQLVPJVXFOQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859613
Record name 7-Hexopyranosyl-9,10-dihydro-3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-2-anthracenecarboxylic acid
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Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red crystals in methanol; bright red powder; deep red color in water; [HSDB], Red powder; [TCI America MSDS] Silver-grey dried insects; [Merck Eurolab MSDS], Solid
Record name Carmine
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Record name Cochineal
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Record name Carmine red
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Solubility

1.3 mg/mL at 25 °C
Record name Carmine red
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Product Name

Cochineal (dye)

CAS RN

1260-17-9, 1343-78-8, 1219145-87-5, 1390-65-4
Record name Carmine
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Record name Cochineal (dye)
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Record name Cochineal (dye)
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Record name Carmine red
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

136 °C
Record name Carmine red
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cochineal
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Cochineal
Reactant of Route 3
Cochineal
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Cochineal
Reactant of Route 6
Cochineal

Citations

For This Compound
31,100
Citations
E Phipps - 2010 - books.google.com
… cochineal insects from Mexico to Spain is enlightening, but being able actually to look at textiles known to have been dyed with cochineal … he was familiar with cochineal insects, which …
Number of citations: 154 books.google.com
RA Donkin - Transactions of the American Philosophical Society, 1977 - JSTOR
Cochineal was the most widely traded and, next to gold and silver, the most valuable product of the Span-ish Indies. Moreover, in no other colonial enterprise were the aboriginal …
Number of citations: 254 www.jstor.org
T Eisner, S Nowicki, M Goetz, J Meinwald - Science, 1980 - science.org
Carminic acid, the well-known red dyestuff from cochineal insects (Dactylopius spp.), is a potent feeding deterrent to ants. This deterrency may be indicative of the natural function of the …
Number of citations: 155 www.science.org
MI Portillo, AL Vigueras - … Congress on Cactus Pear and Cochineal 728, 2004 - actahort.org
This paper reviews the status of the diversity of the Dactylopiidae family, its hosts and predators in Mexico. Six dactylopiids or carmine cochineals are cited to occur in Mexico: …
Number of citations: 58 www.actahort.org
AG Lloyd - Food chemistry, 1980 - Elsevier
The study of ‘cochineal’ for use in food involves a wide range of unexpected disciplines. The importance of the historical, geographical and entomological backgrounds is emphasised. …
Number of citations: 65 www.sciencedirect.com
ME Borges, RL Tejera, L Díaz, P Esparza, E Ibáñez - Food Chemistry, 2012 - Elsevier
Carminic acid is a natural colourant that can be obtained from the dried bodies of females of the Dactylopius coccus Costa insect species (cochineal). Carminic acid is the main pigment …
Number of citations: 175 www.sciencedirect.com
A Serrano, MM Sousa, J Hallett, JA Lopes… - Analytical and …, 2011 - Springer
… ), it was possible to identify the cochineal species used in these … , 7 cochineal species and 63 historical cochineal insect … methodology for future research on cochineal (and related red …
Number of citations: 83 link.springer.com
RL Lee - The Journal of Modern History, 1951 - journals.uchicago.edu
… , as long as any Cochineal is to be found in the Indies.1 … The present study attempts to trace the influence of cochineal, a … Among American imports of these hundred years, cochineal …
Number of citations: 58 www.journals.uchicago.edu
N Takeo, M Nakamura, S Nakayama… - Allergology …, 2018 - jstage.jst.go.jp
… Cochineal dye is a natural red colorant extracted from dried female cochineal insects (… Both carmine and cochineal dye are used worldwide as coloring agents in foods, drinks, …
Number of citations: 53 www.jstage.jst.go.jp
RL Lee - The Americas, 1948 - cambridge.org
… 3 Cochineal was of great commercial importance until 1858, when … cochineal market, except as a special purpose dye for uniforms, unique tints, and food coloring. In 1936, cochineal …
Number of citations: 68 www.cambridge.org

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